molecular formula C9H8BrF2N3O2 B15089866 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester

Cat. No.: B15089866
M. Wt: 308.08 g/mol
InChI Key: HZHDDXVHRMJGOX-UHFFFAOYSA-N
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Description

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a difluoro-azetidinyl group, and a pyrazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using bromine or bromine-containing reagents.

    Attachment of the difluoro-azetidinyl group: This step may involve nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-(5-methyl-6-(2,2,2-trifluoroethoxy)picolinamido)propanoate
  • 2-[(6-Cyclohexyl-pyridine)

Uniqueness

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H8BrF2N3O2

Molecular Weight

308.08 g/mol

IUPAC Name

methyl 6-bromo-5-(3,3-difluoroazetidin-1-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C9H8BrF2N3O2/c1-17-8(16)5-2-13-7(6(10)14-5)15-3-9(11,12)4-15/h2H,3-4H2,1H3

InChI Key

HZHDDXVHRMJGOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)Br)N2CC(C2)(F)F

Origin of Product

United States

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